

# Application Notes and Protocols for N-Nitrosomethylethylamine-d5 Spiking in Sample Preparation

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## Compound of Interest

Compound Name: *N*-Nitrosomethylethylamine-d5

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This document provides detailed application notes and protocols for the utilization of **N-Nitrosomethylethylamine-d5** (NDEA-d5) as an internal standard (IS) in the sample preparation and analysis of N-nitrosamine impurities in pharmaceutical products. The use of an isotopically labeled internal standard like NDEA-d5 is critical for accurate and precise quantification, as it compensates for variations during sample preparation and instrumental analysis.<sup>[1][2]</sup>

## Introduction to N-Nitrosamine Analysis and the Role of Internal Standards

N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products has prompted stringent regulatory scrutiny.<sup>[1]</sup> Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug substances and products.<sup>[1]</sup> Consequently, highly sensitive and selective analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are required for their detection and quantification at trace levels.<sup>[1]</sup>

The accuracy of these methods relies heavily on the use of appropriate internal standards. Isotopically labeled compounds, such as NDEA-d5, are the gold standard for mass

spectrometry-based analysis as they exhibit similar chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass.[2] This allows for the correction of analyte loss during sample preparation and variations in instrument response.

## Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of N-nitrosamines using methods incorporating isotopically labeled internal standards. While specific performance for NDEA-d5 may vary depending on the matrix and instrumentation, these tables provide representative values for method validation.

Table 1: Method Detection and Quantification Limits

Analyte	Matrix	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)
NDEA	Drug Substance	GC-MS/MS	0.001 ppm[3]	0.03 ppm[4]
NDEA	Drug Product	GC-MS/MS	0.002 ppm[3]	0.04 ppm[4]
NDEA	Antitussive Syrups	GC-MS	0.02 ng/mL[5]	-
NDEA	Water	LC-HRMS	0.4 - 12 ng/L[6]	-

Table 2: Recovery and Precision Data

Analyte	Matrix	Spiking Level	Recovery (%)	Relative Standard Deviation (RSD) (%)
NDEA	Metformin	0.005 ppm	Within acceptance criteria	< 15
NDEA	Sartans	LOQ Level	70 - 130[7]	< 25[7]
Nitrosamines	Antitussive Syrups	0.02 - 1.2 ng/mL	90 - 120[5]	-
Nitrosamines	Water	-	68 - 83[2]	-

## Experimental Protocols

Below are detailed protocols for sample preparation of pharmaceutical samples for N-nitrosamine analysis using NDEA-d5 as an internal standard.

### Protocol 1: Liquid-Liquid Extraction (LLE) for Solid Dosage Forms (e.g., Tablets)

This protocol is adapted from methods used for the analysis of nitrosamines in valsartan and metformin drug products.[3][8]

Materials:

- **N-Nitrosomethylethylamine-d5** (NDEA-d5) internal standard stock solution
- Methylene chloride (DCM), LC/MS grade
- Methanol, LC/MS grade
- Water, LC/MS grade
- 15 mL glass centrifuge tubes

- Vortex mixer
- Centrifuge
- 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filters (e.g., PVDF or Nylon)[3][9]
- HPLC vials

#### Procedure:

- **Sample Weighing:** Accurately weigh a portion of finely crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API) (e.g., 100 mg of metformin or one quartered tablet[3][10]) into a 15 mL glass centrifuge tube.
- **Internal Standard Spiking:** Add a precise volume of the NDEA-d5 internal standard stock solution to the tube. The final concentration of the internal standard should be appropriate for the analytical method's sensitivity.
- **Solvent Addition:** Add the extraction solvent. A common choice is methanol or a mixture of methanol and water. For example, add 4.0 mL of methanol for a 400 mg drug substance sample.[9]
- **Extraction:**
  - Vortex the sample for at least 1 minute to ensure the tablet is dispersed.[3][11]
  - For enhanced extraction, use a mechanical wrist-action shaker for approximately 40 minutes.[9]
- **Liquid-Liquid Extraction (if applicable):** For certain matrices, a subsequent liquid-liquid extraction with an immiscible organic solvent is performed. For instance, add 2.0 mL of dichloromethane (DCM) and shake vigorously for at least 5 minutes.[8]
- **Centrifugation:** Centrifuge the sample at approximately 4000-4500 rpm for 10-15 minutes to separate the solid excipients from the liquid extract.[9][12]
- **Filtration:** Carefully transfer the supernatant (or the lower organic layer if using DCM[8]) to a syringe fitted with a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  filter.

- Sample Collection: Filter the extract into an HPLC vial. Discard the first few drops of the filtrate to avoid contamination.[9][12] The sample is now ready for LC-MS/MS or GC-MS analysis.

## Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a valuable technique for cleaning up complex sample matrices and concentrating the analytes of interest.[5][13] This protocol is a general guideline and the specific SPE cartridge and solvents should be optimized for the drug product matrix. Strong cation-exchange cartridges have been shown to be effective for nitrosamine analysis in antitussive syrups.[5]

Materials:

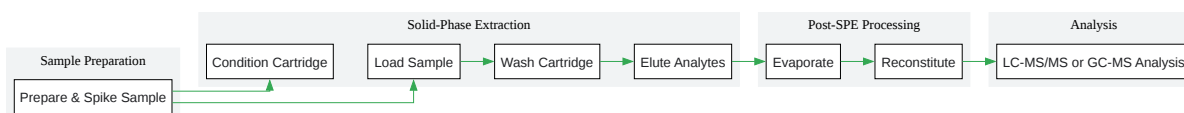
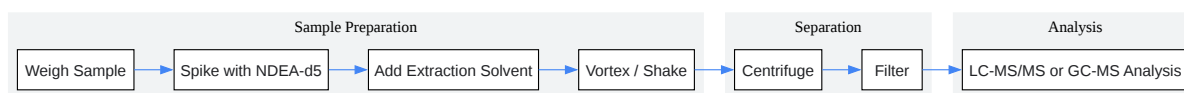
- **N-Nitrosomethylethylamine-d5** (NDEA-d5) internal standard stock solution
- SPE cartridges (e.g., Strong Cation-Exchange)[5]
- Methanol, LC/MS grade
- Water, LC/MS grade
- Formic acid
- Ammonium hydroxide
- SPE vacuum manifold

Procedure:

- Sample Preparation and Spiking: Prepare the sample as described in the LLE protocol (steps 1-4).
- SPE Cartridge Conditioning:
  - Wash the SPE cartridge with one cartridge volume of methanol.
  - Equilibrate the cartridge with one cartridge volume of water.

- **Sample Loading:** Load the sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.
- **Washing:** Wash the cartridge with a series of solvents to remove interfering matrix components. The wash solvents will depend on the properties of the API and excipients. A typical wash might involve a weak organic solvent or an aqueous solution at a specific pH.
- **Elution:** Elute the nitrosamines (including NDEA-d5) from the cartridge using an appropriate solvent. For cation-exchange cartridges, an elution solvent containing a base (e.g., 5% ammonium hydroxide in methanol) is often used.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for analysis.

## Visualizations



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